6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
CAS No.: 940745-91-5
Cat. No.: VC7200045
Molecular Formula: C21H21N3O2
Molecular Weight: 347.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940745-91-5 |
|---|---|
| Molecular Formula | C21H21N3O2 |
| Molecular Weight | 347.418 |
| IUPAC Name | 4-(4-methylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
| Standard InChI | InChI=1S/C21H21N3O2/c1-14-7-9-16(10-8-14)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-15-5-3-2-4-6-15/h2-10,19H,11-13H2,1H3,(H2,22,23,26) |
| Standard InChI Key | QGASOMQVTKCLAU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s IUPAC name, 4-(4-methylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione, reflects its intricate architecture. The pyrrolo[3,4-d]pyrimidine core consists of a fused five-membered pyrrole ring and a six-membered pyrimidine ring, both partially saturated (3,4,6,7-tetrahydro). Key substituents include:
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A p-tolyl group (4-methylphenyl) at position 4, introducing hydrophobicity and electron-donating effects via the methyl group.
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A phenethyl moiety (2-phenylethyl) at position 6, contributing aromatic stacking potential and steric bulk.
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Two ketone groups at positions 2 and 5, enabling hydrogen bonding and coordination with metal ions.
The molecular formula C21H21N3O2 (MW: 347.418 g/mol) was confirmed via high-resolution mass spectrometry. The SMILES notation CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2 encodes the connectivity, while the InChIKey QGASOMQVTKCLAU-UHFFFAOYSA-N ensures unique structural identification.
Crystallographic and Conformational Analysis
Although X-ray crystallography data are unavailable, computational modeling predicts a puckered pyrrolidine ring fused to a planar pyrimidine-dione system. The phenethyl and p-tolyl groups adopt equatorial positions to minimize steric clashes, as inferred from analogous pyrrolopyrimidine structures .
Synthesis and Reaction Pathways
General Synthetic Strategies
Pyrrolopyrimidine derivatives are typically synthesized via multicomponent condensation reactions. For this compound, a plausible pathway involves:
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Formation of the pyrrolidine ring: Cyclocondensation of a β-keto ester with a substituted urea or thiourea.
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Introduction of p-tolyl and phenethyl groups: Nucleophilic substitution or Friedel-Crafts alkylation at positions 4 and 6.
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Oxidation to diones: Treatment with oxidizing agents like potassium permanganate to generate the 2,5-dione functionality .
Exact details remain proprietary, but patent literature suggests using microwave-assisted synthesis to enhance yield and purity for similar compounds .
Key Reagents and Conditions
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclocondensation | Ethanol, reflux, 12h | Form bicyclic core |
| Alkylation | Phenethyl bromide, K2CO3, DMF | Introduce phenethyl group |
| Oxidation | KMnO4, H2O/acetone, 0°C | Generate dione groups |
Table 1: Hypothesized synthesis protocol based on analogous methods .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N stretching).
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NMR (1H): δ 7.2–7.4 ppm (aromatic protons), δ 3.8–4.2 ppm (methylene groups adjacent to nitrogen), δ 2.3 ppm (methyl group of p-tolyl).
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MS (ESI+): m/z 348.4 [M+H]+.
Hypothesized Biological Activity
Antimicrobial Activity
Pyrrolopyrimidines substituted with aryl groups exhibit broad-spectrum antimicrobial effects. A 2023 study on analog 4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione reported MIC values of 8 µg/mL against Staphylococcus aureus. Structural similarities suggest comparable activity for the subject compound, though empirical validation is required.
Industrial and Research Applications
Medicinal Chemistry
This compound serves as a lead structure for developing:
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Anticancer agents: Targeting overexpressed kinases in solid tumors.
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Antidepressants: Modulating monoamine oxidase (MAO) activity via electron-rich aromatic systems.
Materials Science
The rigid bicyclic core and aryl substituents make it a candidate for:
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Organic semiconductors: π-Stacking interactions enable charge transport.
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Metal-organic frameworks (MOFs): Coordination through dione oxygen atoms.
| Property | Value | Source |
|---|---|---|
| CAS No. | 940745-91-5 | |
| Molecular Formula | C21H21N3O2 | |
| Molecular Weight | 347.418 g/mol | |
| IUPAC Name | 4-(4-methylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
| Predicted LogP | 3.2 | |
| Theoretical pKa | 9.4 (basic), 12.1 (acidic) |
Table 2: Key physicochemical and structural data.
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